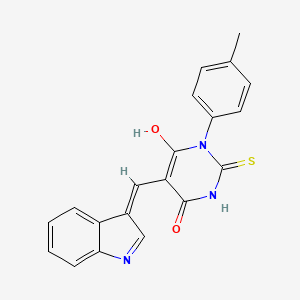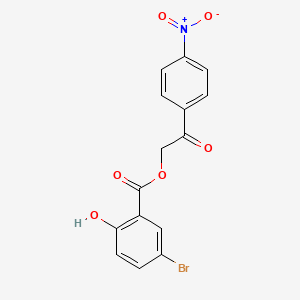
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate is an organic compound known for its unique chemical structure and properties. This compound features a nitrophenyl group, a brominated hydroxybenzoate moiety, and an oxoethyl linkage, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate typically involves a multi-step process:
Formation of 5-bromo-2-hydroxybenzoic acid: This can be achieved by brominating salicylic acid under controlled conditions.
Esterification: The 5-bromo-2-hydroxybenzoic acid is then esterified with 2-(4-nitrophenyl)-2-oxoethanol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would likely include:
Continuous flow reactors: for efficient bromination and esterification.
Automated purification systems: such as chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
From nucleophilic substitution: 2-(4-Nitrophenyl)-2-oxoethyl 5-azido-2-hydroxybenzoate.
From reduction: 2-(4-Aminophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate.
From hydrolysis: 5-bromo-2-hydroxybenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate exerts its effects involves:
Molecular targets: It may interact with enzymes or receptors, altering their activity.
Pathways involved: The compound could modulate signaling pathways related to inflammation or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxybenzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(4-Nitrophenyl)-2-oxoethyl 5-chloro-2-hydroxybenzoate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate is unique due to the presence of both a nitrophenyl group and a brominated hydroxybenzoate moiety, which confer distinct reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C15H10BrNO6 |
|---|---|
Peso molecular |
380.15 g/mol |
Nombre IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] 5-bromo-2-hydroxybenzoate |
InChI |
InChI=1S/C15H10BrNO6/c16-10-3-6-13(18)12(7-10)15(20)23-8-14(19)9-1-4-11(5-2-9)17(21)22/h1-7,18H,8H2 |
Clave InChI |
VVVGQYJQSKZHMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661812.png)
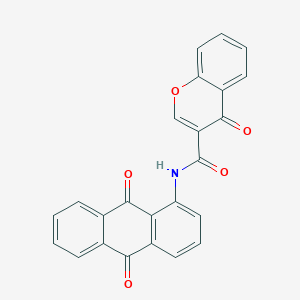
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661824.png)
![2-[N-(4-Methylphenyl)4-fluorobenzenesulfonamido]-N-[(pyridin-4-YL)methyl]acetamide](/img/structure/B11661830.png)
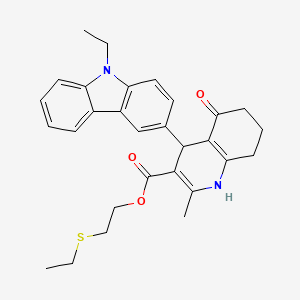
![2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11661840.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661845.png)
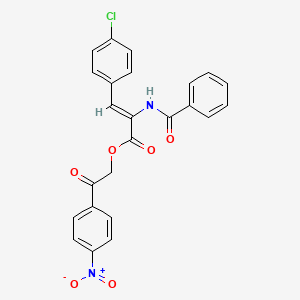
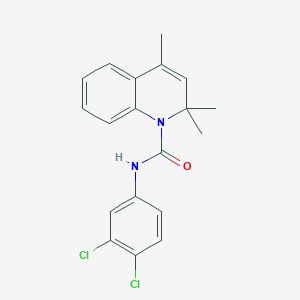
![N-[(E)-1-(4-fluorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B11661863.png)
![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide](/img/structure/B11661868.png)
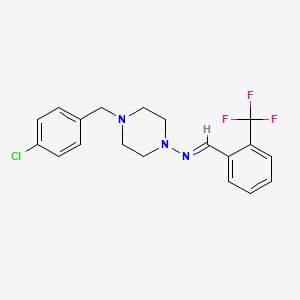
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11661887.png)
